

handling the combustible nature of 3,5-Difluoronitrobenzene in the lab

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoronitrobenzene

Cat. No.: B045260

[Get Quote](#)

Technical Support Center: 3,5-Difluoronitrobenzene

Welcome to the technical support guide for **3,5-Difluoronitrobenzene**. This resource is designed for researchers, chemists, and drug development professionals to ensure the safe and effective handling of this versatile but hazardous chemical. This guide moves beyond standard safety data sheets to provide in-depth, practical solutions to common laboratory challenges, grounded in chemical principles and established safety protocols.

Section 1: Hazard and Property Overview

3,5-Difluoronitrobenzene is a combustible liquid that serves as a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.^{[1][2]} Its reactivity is primarily driven by the electron-withdrawing nitro group and fluorine atoms, which activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.^[1] While this reactivity is synthetically useful, it also presents significant safety challenges.

The primary hazards are its combustible nature, potential for energetic decomposition, and its classification as a skin and eye irritant.^{[1][3]} Understanding its physical properties is the first step in mitigating these risks.

Table 1: Physicochemical Properties of **3,5-Difluoronitrobenzene**

Property	Value	Source(s)
CAS Number	2265-94-3	[3][4]
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[1][3]
Molecular Weight	159.09 g/mol	[1][3]
Appearance	Light yellow to orange clear liquid	[1][3]
Melting Point	17-18 °C	[1][3]
Boiling Point	176-177 °C	[1][4]
Flash Point	73-74 °C (closed cup)	[3][4]
Density	~1.407 g/mL at 25 °C	[4]
Storage Class	10 - Combustible liquids	[4]

Section 2: Core FAQs - Safe Handling and Storage

This section addresses the most frequently asked questions regarding the day-to-day handling of **3,5-Difluoronitrobenzene**.

Q1: What are the essential storage requirements for **3,5-Difluoronitrobenzene?**

A1: Due to its combustible nature (Flash Point: 73 °C), it must be stored away from heat, sparks, open flames, and hot surfaces.[3] Storage should be in a cool, dry, and well-ventilated area, preferably within a dedicated flammables cabinet.[3][5] It is incompatible with strong oxidizing agents and strong bases.[6] Always keep the container tightly closed to prevent the escape of vapors.[7]

Q2: My lab is in a warm climate, and the material is liquid. The SDS sometimes refers to it as a flammable solid. Which is it?

A2: This is an excellent question that highlights the importance of ambient temperature. With a melting point of 17-18 °C, **3,5-Difluoronitrobenzene** can exist as either a low-melting solid or a liquid depending on your lab's temperature.[1][3] It is classified as a "Combustible Liquid" by

GHS standards.[3] However, if it solidifies, it should be handled with the same precautions as a flammable solid, avoiding friction, shock, or grinding that could generate static and serve as an ignition source.[8][9] Never attempt to crush or grind the solidified material.[8]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE setup is non-negotiable.

- **Eye Protection:** ANSI-approved safety goggles are required. A face shield should be used when there is a risk of splashing.[5][9]
- **Hand Protection:** Wear nitrile gloves. For extended operations or when handling larger quantities, consider wearing two pairs of gloves.[7][9]
- **Body Protection:** A flame-resistant lab coat, buttoned to its full length, is essential.[9] Full-length pants and closed-toe shoes are mandatory in the laboratory area.[7]
- **Respiratory Protection:** All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][9]

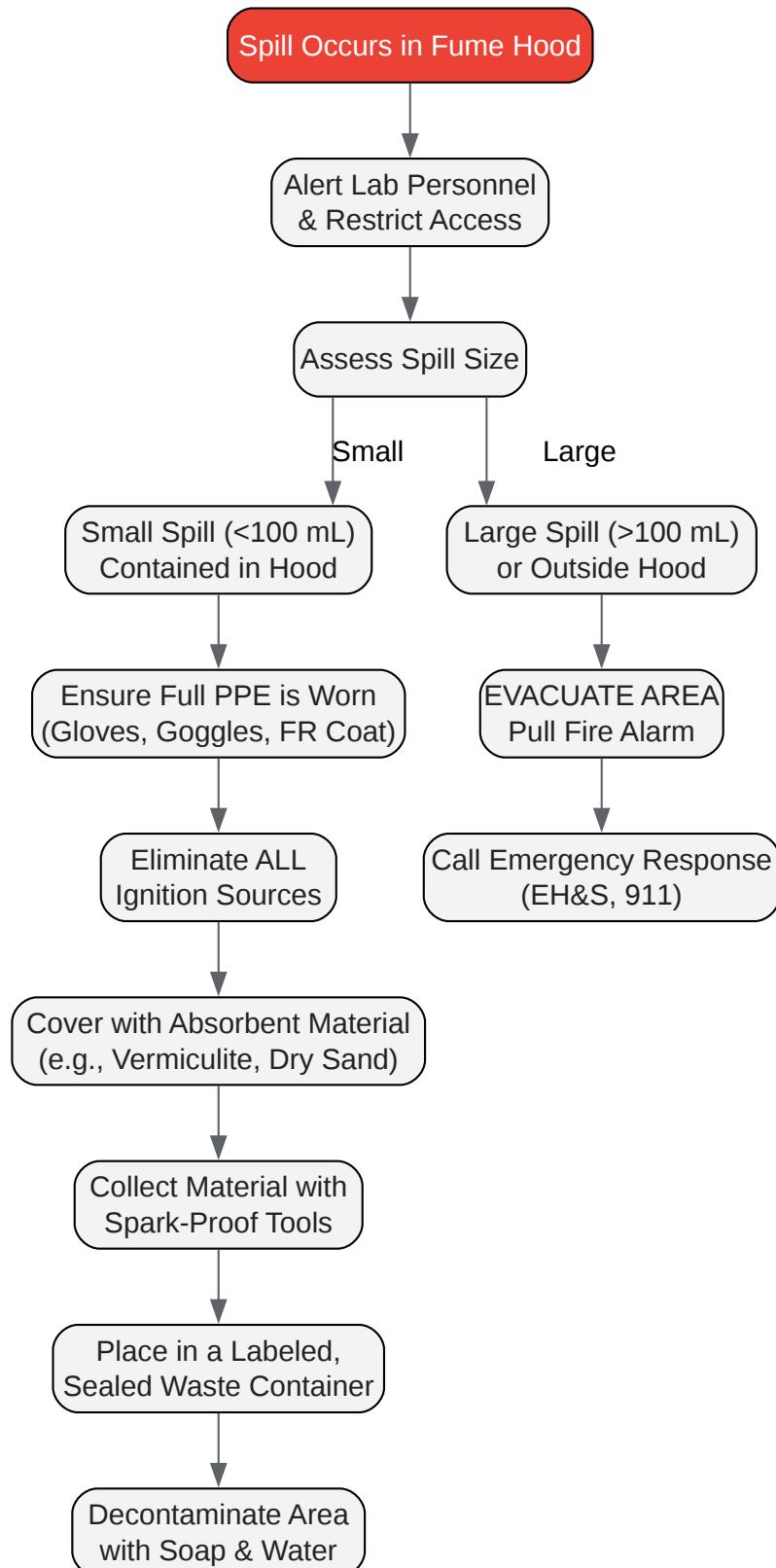
Q4: Can I heat my reaction containing 3,5-Difluoronitrobenzene?

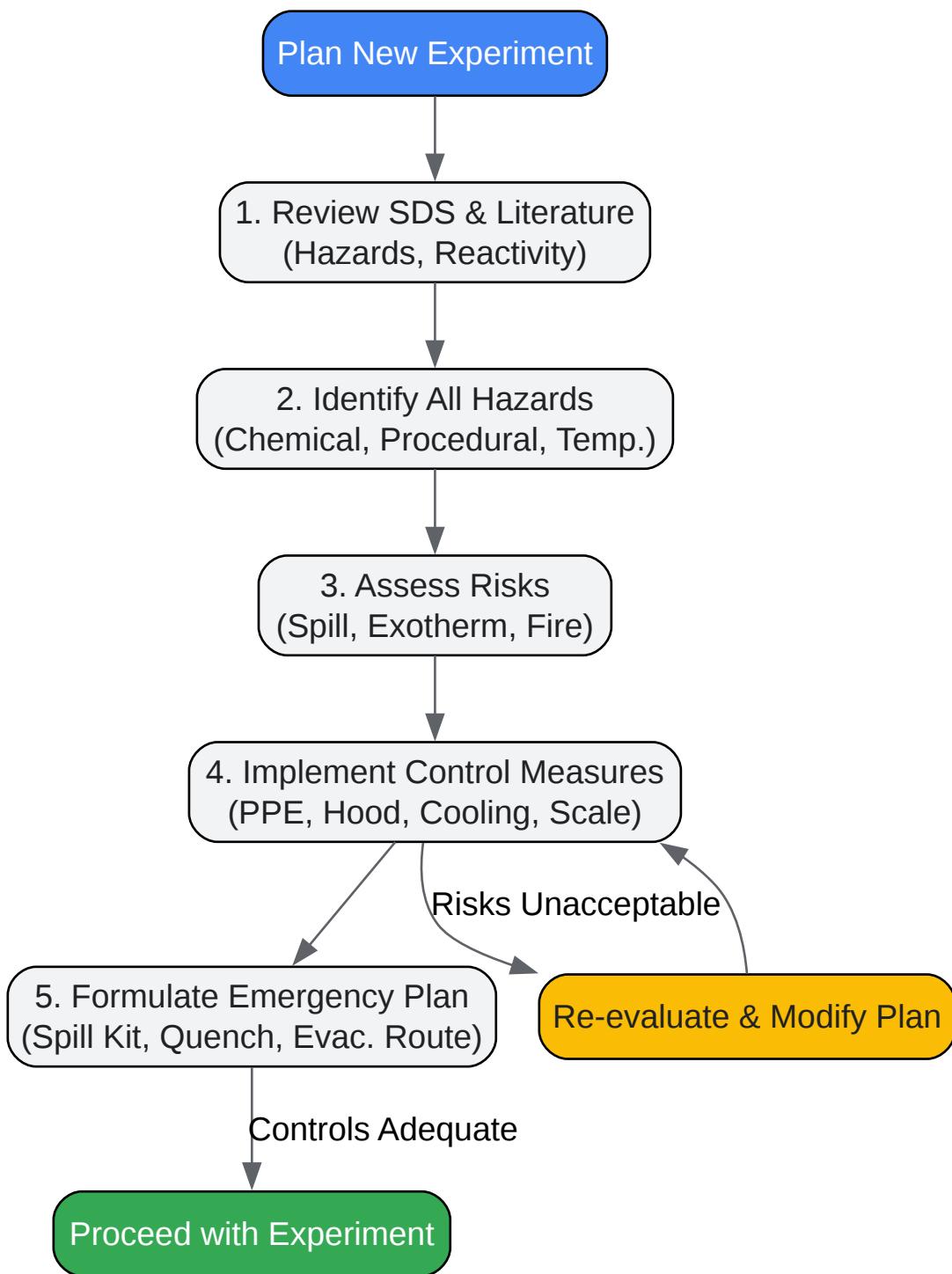
A4: Yes, but with extreme caution. Given its combustible nature, direct heating with an open flame is strictly prohibited. Use a well-controlled heating mantle, oil bath, or heating block with redundant temperature monitoring (a thermometer in the heating apparatus and one in the reaction mixture). Avoid elevated temperatures if possible and never heat a sealed vessel containing this compound.[8] Be aware that nitroaromatic compounds can undergo exothermic thermal decomposition, which can be initiated at elevated temperatures.[10][11]

Section 3: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Q1: I'm running a nucleophilic substitution (SNAr) reaction with an amine, and the reaction is turning dark and generating excess heat. What's happening and what should I do?


A1: You are likely observing an uncontrolled exothermic reaction, which is a significant risk with nitroaromatic compounds. The dark color may indicate decomposition or side-product formation.


- Causality: The nitro group strongly activates the ring, making it highly susceptible to nucleophilic attack.^[1] Amines are common nucleophiles for this reaction.^[1] If the rate of addition of the nucleophile is too fast or the reaction is not adequately cooled, the heat generated can accelerate the reaction, leading to a thermal runaway.
- Immediate Action:
 - Immediately remove the heat source (if any).
 - If it is safe to do so, begin cooling the reaction vessel with an ice bath.
 - Do not add any more reagents.
 - Ensure the fume hood sash is lowered.
 - Alert personnel in the lab.
- Prevention:
 - Slow Addition: Add the nucleophile (amine) dropwise via an addition funnel, especially at the start of the reaction.
 - Cooling: Begin the reaction at a lower temperature (e.g., 0 °C in an ice bath) and allow it to slowly warm to the target temperature while monitoring closely.
 - Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Q2: I've spilled a small amount of **3,5-Difluoronitrobenzene** in the fume hood. How do I clean it up safely?

A2: A swift and correct response is critical to prevent exposure and fire risk.

- Causality: Spills increase the surface area of the combustible liquid, leading to a higher concentration of flammable vapors. Ignition sources must be eliminated immediately.
- Workflow: The following decision tree outlines the spill response protocol.

[Click to download full resolution via product page](#)

Caption: Mandatory risk assessment workflow before using **3,5-Difluoronitrobenzene**.

Section 5: Chemical Compatibility

Table 2: Incompatibility Chart

Substance Class	Compatibility	Rationale & Guidance
Strong Oxidizing Agents	INCOMPATIBLE	Can lead to a violent, exothermic reaction, increasing fire and explosion risk. Avoid contact with peroxides, nitrates, permanganates, etc. [6]
Strong Bases	INCOMPATIBLE	Can initiate vigorous decomposition or unwanted side reactions. Avoid strong hydroxides, alkoxides, etc. [6] [12]
Strong Acids	Use with Caution	While used in nitration synthesis, mixing with strong acids can be exothermic. Always add reagents slowly and with cooling.
Combustible Materials	Separate Storage	Store away from other flammable materials like paper, wood, or cardboard to minimize fire load. [8]

References

- Title: Thermal Stability Characteristics of Nitroaromatic Compounds.
- Title: Flammable Solid Chemicals SOP Source: Wayne St
- Title: Flammable Solids Source: Purdue University URL:[Link]
- Title: Standard Operating Procedure - Flammable Solids Source: University of Washington URL:[Link]
- Title: Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives Source: Defense Technical Inform
- Title: Flammable Solids Source: University of Georgia Research URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Difluoronitrobenzene | 2265-94-3 | TCI AMERICA [tcichemicals.com]
- 4. 3,5-二氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. research.uga.edu [research.uga.edu]
- 6. 3,5-Difluoronitrobenzene | 2265-94-3 [chemicalbook.com]
- 7. purdue.edu [purdue.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [handling the combustible nature of 3,5-Difluoronitrobenzene in the lab]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045260#handling-the-combustible-nature-of-3-5-difluoronitrobenzene-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com